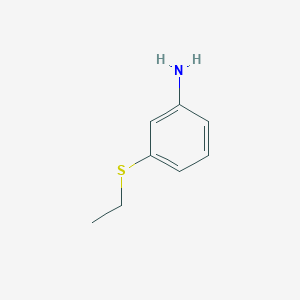

3-(Ethylthio)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQWEIGOXKOQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061965 | |

| Record name | m-(Ethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783-82-0 | |

| Record name | 3-(Ethylthio)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1783-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-(ethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-(ethylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-(Ethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Ethylthio)aniline (CAS: 1783-82-0) for Advanced Research and Drug Development

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of 3-(Ethylthio)aniline, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. Its purpose is to move beyond basic data, offering insights into its synthesis, properties, and strategic application in modern pharmaceutical design.

Core Compound Identity and Significance

This compound, registered under CAS Number 1783-82-0, is an aromatic amine and thioether.[1] Structurally, it is an aniline ring substituted at the meta-position with an ethylthio (-SCH₂CH₃) group. This specific substitution pattern makes it a valuable building block in organic synthesis. The presence of three key functional regions—the nucleophilic amino group, the aromatic ring susceptible to electrophilic substitution, and the modifiable thioether linkage—provides a versatile scaffold for creating complex molecular architectures.

In the context of drug development, aniline derivatives are foundational to a vast range of pharmaceuticals, including antibiotics, analgesics, and anti-cancer agents.[2][3][4] The strategic introduction of a thioether moiety, as seen in this compound, is a deliberate design choice. It significantly alters the parent aniline's electronic properties and lipophilicity, which can be leveraged to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic profile, such as receptor binding, metabolic stability, and bioavailability.[5][6]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for predicting its behavior in reactions and biological systems. The data for this compound and its close analogue, 3-(Methylthio)aniline, are summarized below.

| Property | Value | Source |

| CAS Number | 1783-82-0 | [1] |

| Molecular Formula | C₈H₁₁NS | [7] |

| Molecular Weight | 153.25 g/mol | [8] |

| Appearance | Clear, colorless to yellow/brown liquid | [9] |

| Boiling Point | 163-165 °C at 16 mmHg (for 3-(Methylthio)aniline) | |

| Density | 1.13 g/mL at 25 °C (for 3-(Methylthio)aniline) | |

| Refractive Index | n20/D 1.637 (for 3-(Methylthio)aniline) | |

| SMILES | CCSC1=CC=CC(=C1)N | [7] |

| InChI Key | DBQWEIGOXKOQAG-UHFFFAOYSA-N | [7] |

Note: Some physical properties are referenced from the closely related 3-(methylthio)aniline due to limited specific data for the ethyl derivative. These values serve as a reliable estimate.

Synthesis Protocol and Mechanistic Considerations

The synthesis of aryl thioethers like this compound can be achieved through several reliable methods. A common and effective approach involves the S-alkylation of a corresponding thiophenol. The following protocol is a robust method adaptable for laboratory scale.

Experimental Protocol: Synthesis via S-Alkylation

Objective: To synthesize this compound from 3-aminothiophenol.

Reaction Scheme: 3-Aminothiophenol + Ethyl Halide (e.g., Ethyl Bromide) --(Base)--> this compound

Materials:

-

3-Aminothiophenol

-

Ethyl Bromide (or Ethyl Iodide)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Ethanol (or other suitable polar aprotic solvent)

-

Diethyl Ether (for extraction)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-aminothiophenol (1.0 eq) in ethanol. Add a suitable base such as powdered sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution. Stir at room temperature for 30 minutes. The purpose of the base is to deprotonate the thiol group, forming the more nucleophilic thiophenoxide anion. This step is critical for an efficient S-alkylation rather than N-alkylation.

-

Alkylation: Slowly add ethyl bromide (1.1 eq) to the reaction mixture. Upon addition, heat the mixture to a gentle reflux (approximately 60-70 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water and extract the aqueous mixture three times with diethyl ether. The organic layers are combined. This separates the organic product from inorganic salts.

-

Washing and Drying: Wash the combined organic extracts with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the diethyl ether by rotary evaporation. The crude product can then be purified by vacuum distillation to yield pure this compound.

Caption: Synthetic workflow for this compound.

Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a molecular scaffold. The aniline moiety is a well-established pharmacophore, while the meta-substituted ethylthio group serves as a powerful modulator of physicochemical properties.

Causality in Molecular Design:

-

Lipophilicity Modulation: The ethylthio group increases the lipophilicity (logP) compared to a simple aniline or aminophenol. This is a critical parameter for controlling a drug's ability to cross cell membranes and its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Blocking: The thioether linkage is generally more resistant to metabolic oxidation than an alkoxy group. Placing it at the meta-position can also sterically hinder enzymatic access to the aromatic ring, potentially blocking common sites of metabolic hydroxylation and improving the drug's half-life.

-

Hydrogen Bonding: While the sulfur atom is a weak hydrogen bond acceptor, its presence influences the overall electronic distribution and conformation of the molecule, which can subtly alter interactions with target proteins.

-

Synthetic Handle: The amino group can be readily converted into a wide array of functional groups (amides, sulfonamides, ureas) to explore the target's binding pocket, while the thioether can be oxidized to a sulfoxide or sulfone, creating new analogues with different solubility and electronic properties.

Caption: Role of this compound in drug design logic.

Comprehensive Safety and Handling Protocol

As with many aniline derivatives, this compound is a hazardous substance and requires strict handling protocols.[10][11] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][10]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and/or a face shield.[11]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator with an organic vapor cartridge, especially when working outside a fume hood or with heated material.[11]

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

Handling and Storage:

-

Handling: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[12]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Caption: Laboratory safety workflow for handling hazardous aniline derivatives.

References

- BLD Pharm. This compound.

- Guidechem. CAS 73595-68-3 N-[3-(ethylthio)propyl]aniline.

- TCI Chemicals.

- Fisher Scientific.

- Fisher Scientific.

- Aladdin. SAFETY DATA SHEET - 4-(Ethylthio)aniline hydrochloride.

- Sigma-Aldrich. 3-(Methylthio)aniline 97.

- PubChemLite. This compound (C8H11NS).

- Santa Cruz Biotechnology. 3-(Methylthio)aniline.

- PubChem. 2-(Ethylthio)aniline.

- ChemScene. 3-(Methylthio)aniline.

- Google Patents.

- Thermo Fisher Scientific. 3-(Methylthio)aniline, 97%.

- GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)

- ResearchGate. The structure of 3-(methylthio)aniline.

- Echemi.

-

Bloom Tech. Can Aniline Be Used In Drug Development?. [Link]

- Slideshare.

- Cresset Group. Aniline replacement in drug-like compounds.

- BenchChem. A Comparative Analysis of 3-Ethynylaniline and Other Aniline Derivatives for Researchers and Drug Development Professionals.

Sources

- 1. 1783-82-0|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 5. cresset-group.com [cresset-group.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 8. 2-(Ethylthio)aniline | C8H11NS | CID 10149009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(Methylthio)aniline, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

3-(Ethylthio)aniline molecular structure and weight

An In-Depth Technical Guide to 3-(Ethylthio)aniline: Molecular Structure, Properties, and Applications in Drug Discovery

Abstract

This compound, a substituted aromatic amine, represents a versatile chemical scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique combination of an aniline moiety, critical for forming a wide range of pharmacologically active structures, and an ethylthio group, which modulates lipophilicity and provides a site for metabolic activity or further functionalization, makes it a valuable building block. This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it offers a detailed, field-proven protocol for its synthesis and discusses its potential applications and strategic importance in the landscape of modern drug development.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of its application in research and development. This section outlines the structural and physical characteristics of this compound.

Molecular Structure and Identifiers

This compound, also known as 3-ethylsulfanylaniline, consists of a benzene ring substituted with an amino group (-NH₂) and an ethylthio group (-S-CH₂CH₃) at the meta position relative to each other. This arrangement dictates its chemical reactivity and three-dimensional conformation.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Synonym | 3-Ethylsulfanylbenzenamine | [1] |

| CAS Number | 1783-82-0 | [2] |

| Molecular Formula | C₈H₁₁NS | [1] |

| SMILES | CCSC1=CC=CC(=C1)N | [1] |

| InChI | InChI=1S/C8H11NS/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3 | [1] |

| InChIKey | DBQWEIGOXKOQAG-UHFFFAOYSA-N | [1] |

Molecular Weight and Composition

The precise mass of a compound is critical for quantitative analysis, reaction stoichiometry, and mass spectrometry.

Table 2: Molecular Weight and Mass Data

| Property | Value | Source |

| Average Molecular Weight | 153.25 g/mol | [3] |

| Monoisotopic Mass | 153.06122 Da | [1] |

Physicochemical Properties

These properties are essential for predicting the compound's behavior in various solvents, its potential for crossing biological membranes, and for developing purification methods. Data for the closely related analog, 3-(methylthio)aniline, is provided for reference where direct data is unavailable.

Table 3: Physicochemical Data

| Property | Value | Notes | Source |

| Appearance | Colorless to light yellow liquid | Based on 3-(methylthio)aniline | [4] |

| Boiling Point | 163-165 °C @ 16 mmHg | Data for 3-(methylthio)aniline | |

| Density | ~1.13 g/mL at 25 °C | Data for 3-(methylthio)aniline | |

| XLogP3 (Predicted) | 1.8 | A measure of lipophilicity | [1] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. While experimental spectra for this compound are not widely published, its expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum will confirm the presence of the ethyl group and the substitution pattern on the aromatic ring.

-

Aromatic Protons (δ 6.5-7.2 ppm): Four distinct signals corresponding to the protons on the benzene ring are expected in this region. The splitting patterns (e.g., triplet, doublet of doublets) will be complex due to their meta- and ortho-coupling relationships.

-

Amine Protons (δ ~3.6 ppm): A broad singlet corresponding to the two -NH₂ protons. This peak's position is concentration-dependent and it will disappear upon a D₂O shake.

-

Ethyl Protons (-S-CH₂-CH₃):

-

A quartet at approximately δ 2.8 ppm, corresponding to the methylene (-CH₂-) protons, split by the adjacent methyl group.

-

A triplet at approximately δ 1.2-1.3 ppm, corresponding to the methyl (-CH₃) protons, split by the adjacent methylene group.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, eight distinct signals are expected:

-

Aromatic Carbons (δ 110-150 ppm): Six signals will be present. The carbon attached to the nitrogen atom (C-N) will be the most deshielded (~147 ppm), and the carbon attached to the sulfur atom (C-S) will also be significantly downfield.

-

Ethyl Carbons (-S-CH₂-CH₃):

-

Methylene carbon (-CH₂-) signal around δ 27 ppm.

-

Methyl carbon (-CH₃-) signal around δ 15 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-H Stretch (3300-3500 cm⁻¹): A characteristic pair of sharp peaks for the primary amine (-NH₂), representing symmetric and asymmetric stretching.

-

C-H Aromatic Stretch (~3030 cm⁻¹): Indicates C-H bonds on the benzene ring.

-

C-H Aliphatic Stretch (2850-2975 cm⁻¹): Corresponds to the C-H bonds of the ethyl group.

-

C=C Aromatic Stretch (1500-1600 cm⁻¹): Two or three bands indicating the benzene ring.

-

C-N Stretch (1250-1350 cm⁻¹): Confirms the presence of the aryl amine.

-

C-S Stretch (600-800 cm⁻¹): A weaker absorption indicating the thioether linkage.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A strong peak is expected at m/z = 153, corresponding to the exact mass of the molecule.

-

Key Fragments: Common fragmentation pathways would include the loss of an ethyl radical (-CH₂CH₃, M-29) and cleavage of the C-S bond. The odd molecular weight is consistent with the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[5]

Synthesis and Purification Protocol

The synthesis of aniline thioethers can be achieved through several routes. A robust and common method involves the alkylation of a corresponding aminothiophenol or the reaction of a thiocyanate precursor. The following protocol is adapted from established methods for preparing aniline thioethers.[6]

Causality of Experimental Choices: This protocol utilizes the reaction of 3-aminothiocyanatobenzene with an ethylating agent in the presence of a base. The thiocyanate is an excellent precursor as it is readily converted to a thiolate anion in situ, which then acts as a nucleophile to attack the ethylating agent (e.g., ethyl iodide). The base is crucial for generating the reactive thiolate. The workup procedure is designed to remove inorganic salts and unreacted starting materials, while final purification by vacuum distillation is effective for obtaining a high-purity liquid product.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

3-Aminothiocyanatobenzene (precursor)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Ethyl iodide (C₂H₅I)

-

Ethanol (solvent)

-

Diethyl ether (extraction solvent)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a solution of 3-aminothiocyanatobenzene (1.0 eq) in ethanol.

-

Base Addition: To this solution, add powdered sodium hydroxide (2.0 eq) or triethylamine (2.0 eq). Stir the resulting slurry at room temperature for 10 minutes under a nitrogen atmosphere.

-

Alkylation: Slowly add ethyl iodide (1.1 eq) to the reaction mixture via a dropping funnel. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Take up the resulting residue in deionized water. Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash once with saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. Purify the crude residue by vacuum distillation to yield pure this compound.

Self-Validating System & Safety:

-

Purity Validation: The purity of the final product must be confirmed by the spectroscopic methods detailed in Section 2 (NMR, GC-MS). The refractive index should also be measured and compared to known values if available.

-

Safety Precautions: Aniline derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[3] All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory. Refer to the Safety Data Sheet (SDS) for aniline and thioanisole for detailed handling and disposal information.

Relevance and Applications in Drug Development

The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[7][8] Its utility stems from its ability to act as a versatile synthetic handle for introducing a wide array of functionalities.

Expertise & Experience Insights:

-

Bioisosteric Replacement: The aniline amino group is a key hydrogen bond donor and can participate in crucial interactions with biological targets like kinases and GPCRs. The ethylthio group at the meta-position serves to modulate the molecule's overall electronic properties and lipophilicity (LogP). In drug design, substituting a methoxy group with a thioether can alter metabolic stability, as sulfur is metabolized differently than oxygen by cytochrome P450 enzymes. This can be a strategic move to fine-tune a drug candidate's pharmacokinetic profile.

-

Vector for Further Synthesis: The amino group of this compound is a potent nucleophile and can be readily acylated, sulfonated, or used in reductive amination and Buchwald-Hartwig amination reactions. This allows for its incorporation into more complex molecular architectures. For example, reaction with a sulfonyl chloride would produce sulfonamides, a class of drugs with antibacterial and diuretic properties.[8]

-

Scaffold for Targeted Therapeutics: Many kinase inhibitors, a cornerstone of modern cancer therapy, are built upon aniline or aminopyrimidine cores. This compound provides a starting point for developing inhibitors where the ethylthio group can be oriented to occupy a specific hydrophobic pocket within the kinase active site, potentially increasing potency and selectivity.

Aniline and its derivatives are foundational in the synthesis of pharmaceuticals for treating a wide range of conditions, including cancer, infections, and cardiovascular diseases.[9][10] The specific substitution pattern of this compound makes it a non-standard but highly valuable building block for researchers aiming to expand chemical space and optimize lead compounds.

Conclusion

This compound is a strategically important chemical intermediate for professionals in drug discovery and development. Its well-defined molecular structure, characterized by predictable spectroscopic properties, allows for its confident use in complex synthetic pathways. The availability of robust synthesis protocols enables its production with high purity. By leveraging the dual functionality of the amino and ethylthio groups, medicinal chemists can utilize this compound to generate novel molecular entities with fine-tuned pharmacological properties, underscoring its potential to contribute to the development of next-generation therapeutics.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I. [Link]

-

LookChem. 3-N-ETHYL-AMINOPHENYL(BETA-SULFATOETHYL)SULFONE, 83574-63-4 wiki. [Link]

-

PubChem, National Center for Biotechnology Information. 2-(Ethylthio)aniline. [Link]

-

PubChem, National Center for Biotechnology Information. This compound. [Link]

- Google Patents.

-

Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]

-

ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. [Link]

-

LZ Chemical. 3-(Methylthio)aniline. [Link]

-

PubChem, National Center for Biotechnology Information. 2-(Methylthio)aniline. [Link]

-

Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

-

GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

Cheméo. Chemical Properties of Aniline, 3-ethyl- (CAS 587-02-0). [Link]

-

ResearchGate. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

Wikipedia. Organic sulfide. [Link]

-

PubChem, National Center for Biotechnology Information. 1-(3-Aminophenyl)ethanol. [Link]

-

NIST. Aniline, 3-ethyl-. [Link]

Sources

- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 2. 1783-82-0|this compound|BLD Pharm [bldpharm.com]

- 3. 2-(Ethylthio)aniline | C8H11NS | CID 10149009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Methylthio)aniline [lzchemical.com]

- 5. 2-(Methylthio)aniline | C7H9NS | CID 76337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]

- 7. 3-N-ETHYL-AMINOPHENYL(BETA-SULFATOETHYL)SULFONE, One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. B23184.22 [thermofisher.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 3-(Ethylthio)aniline from Benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Ethylthio)aniline is a key structural motif and versatile building block in the synthesis of pharmaceuticals and other high-value organic compounds.[1][2] Its utility stems from the unique electronic properties conferred by the meta-substituted amino and ethylthio groups, which are pivotal for molecular recognition in various biological targets. This guide provides an in-depth exploration of the most logical and field-proven synthetic pathways to construct this molecule, starting from the fundamental feedstock, benzene. We will dissect two primary strategies, with a detailed focus on a robust, multi-step pathway proceeding through a 3-nitrophenyl ethyl sulfide intermediate. This recommended route offers superior control over regiochemistry and functional group compatibility. Each step is detailed with mechanistic insights, step-by-step protocols, and the critical rationale behind experimental choices, ensuring a reproducible and scalable synthesis.

Introduction: Strategic Importance and Synthetic Challenges

Chemical Profile and Significance

This compound, with the molecular formula C₈H₁₁NS, features an aniline core substituted with an ethylthio group at the meta-position.[3] This arrangement is crucial in medicinal chemistry, where the aniline moiety provides a key vector for further functionalization, and the thioether linkage can participate in important interactions with biological targets or serve as a handle for metabolic studies.[4][5] Its derivatives are integral to the development of a range of therapeutic agents, including but not limited to kinase inhibitors, anti-inflammatory drugs, and CNS-active compounds.[1]

Core Synthetic Challenges

Synthesizing this compound from benzene presents two primary regiochemical challenges:

-

1,3-Disubstitution: Both the amino (or its precursor) and ethylthio groups must be installed in a meta relationship on the benzene ring. This requires a strategic use of directing groups throughout the synthesis.

-

Functional Group Intercompatibility: The synthetic route must accommodate the different reactivities of the amino and thioether groups. For instance, the nucleophilic and easily oxidized nature of the thiol and amino groups necessitates careful planning of the reaction sequence, often involving the use of protecting groups or precursor functionalities.

This guide will focus on a synthetic strategy that leverages the powerful meta-directing effect of a nitro group to overcome these challenges effectively.

Recommended Synthesis Pathway: The 3-Nitrophenyl Ethyl Sulfide Route

This pathway is recommended for its logical flow, high regiochemical control, and the robustness of each constituent reaction. The core strategy involves installing a nitro group first, which deactivates the ring and directs subsequent substitution to the meta position. The thioether is constructed before the final reduction of the nitro group to the target aniline.

Diagram of the Recommended Synthetic Pathway

Caption: Recommended four-step synthesis of this compound from benzene.

Step 1: Nitration of Benzene to Nitrobenzene

Causality: The initial step introduces a nitro (-NO₂) group onto the benzene ring. This is fundamentally important for two reasons: it is a powerful meta-directing group for subsequent electrophilic substitutions, and it serves as a convenient precursor to the final amine functionality.[6][7]

Protocol:

-

To a stirred, cooled (0-10 °C) mixture of 60 mL of concentrated sulfuric acid (H₂SO₄), slowly add 40 mL of concentrated nitric acid (HNO₃). Maintain the temperature below 15 °C. This creates the "nitrating mixture."

-

In a separate flask equipped with a dropping funnel and a thermometer, place 50 g (0.64 mol) of benzene.

-

Slowly add the nitrating mixture to the benzene over a period of approximately 1 hour, ensuring the reaction temperature is maintained between 50-55 °C. Vigorous stirring is essential.

-

After the addition is complete, continue stirring at 60 °C for an additional hour to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto 500 g of crushed ice and water. The nitrobenzene will separate as a dense, pale-yellow oil.

-

Separate the organic layer, wash it sequentially with water, 5% sodium bicarbonate solution, and finally with water again until the washings are neutral.

-

Dry the crude nitrobenzene over anhydrous calcium chloride and purify by distillation.

| Parameter | Value | Reference |

| Reactants | Benzene, Conc. HNO₃, Conc. H₂SO₄ | [6] |

| Temperature | 50-60 °C | [6] |

| Typical Yield | 85-95% | [7] |

Step 2: Meta-Chlorination of Nitrobenzene

Causality: With the nitro group in place, we can now introduce a halogen at the meta-position via electrophilic aromatic substitution. The nitro group deactivates the ring, requiring harsher conditions than the chlorination of benzene, but it reliably directs the incoming electrophile (Cl⁺) to the C-3 position. This chloro-substituent will serve as a leaving group for the subsequent nucleophilic substitution.

Protocol:

-

Charge a three-necked flask, equipped with a mechanical stirrer, reflux condenser, and gas inlet tube, with 123 g (1.0 mol) of nitrobenzene and 5 g (0.03 mol) of anhydrous ferric chloride (FeCl₃) as the Lewis acid catalyst.

-

Heat the mixture to 45-50 °C.

-

Bubble dry chlorine gas (Cl₂) through the stirred mixture. The reaction is exothermic and may require cooling to maintain the temperature below 60 °C.

-

Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete when the desired conversion is reached, minimizing the formation of dichlorinated byproducts.

-

Once complete, cool the reaction mixture and purge with air or nitrogen to remove excess chlorine and HCl gas.

-

Wash the crude product with water, followed by a dilute sodium hydroxide solution to remove the catalyst, and then water again.

-

Dry the organic layer and purify by vacuum distillation to isolate 3-chloronitrobenzene.

| Parameter | Value | Reference |

| Reactants | Nitrobenzene, Cl₂, FeCl₃ (catalyst) | General Organic Chemistry Principles |

| Temperature | 45-60 °C | N/A |

| Typical Yield | ~85% (of monochlorinated product) | N/A |

Step 3: Nucleophilic Thioethylation

Causality: This step displaces the chloride with a sulfur nucleophile. A convenient and efficient method is to react 3-chloronitrobenzene with sodium ethanethiolate (NaSEt). This can be generated in situ from ethanethiol and a base, or prepared beforehand. This is a nucleophilic aromatic substitution (SNAr) reaction, which is facilitated by the electron-withdrawing nitro group.

Protocol:

-

In a flask under a nitrogen atmosphere, dissolve 28 g (0.5 mol) of sodium hydrosulfide (NaSH) in 200 mL of a polar aprotic solvent like N,N-dimethylformamide (DMF).[8]

-

To this solution, slowly add 15.7 g (0.1 mol) of 3-chloronitrobenzene.

-

Heat the mixture to 100 °C and stir for 10-12 hours. This step forms the intermediate 3-nitrothiophenol.[8]

-

Cool the reaction mixture to room temperature. Add 16.3 g (0.15 mol) of ethyl bromide (EtBr).

-

Stir the mixture at room temperature for 4-6 hours until the S-alkylation is complete (monitored by TLC or GC).

-

Pour the reaction mixture into a large volume of water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-nitrophenyl ethyl sulfide.[9] This product can be purified by column chromatography if necessary.

| Parameter | Value | Reference |

| Reactants | 3-Chloronitrobenzene, NaSH, Ethyl Bromide | [8] |

| Solvent | DMF | [8] |

| Temperature | 100 °C (thiol formation), RT (ethylation) | [8] |

| Typical Yield | 80-90% | N/A |

Step 4: Reduction of the Nitro Group

Causality: The final step is the reduction of the nitro group to the target primary amine. This is a common and high-yielding transformation. Several reagents can accomplish this, but reduction with a metal in acidic medium (like iron in acetic or hydrochloric acid) is cost-effective and robust.[10] The ethylthio group is stable under these conditions.

Protocol:

-

Set up a flask with a mechanical stirrer and reflux condenser. Add 18.3 g (0.1 mol) of 3-nitrophenyl ethyl sulfide and 200 mL of ethanol.

-

To this solution, add 50 g (0.89 mol) of iron powder and 50 mL of water.

-

Heat the mixture to reflux. Slowly add 10 mL of concentrated hydrochloric acid (HCl) dropwise via an addition funnel. The reaction is exothermic.

-

After the addition is complete, maintain the reflux for 3-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron and iron oxides. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and make it basic (pH > 10) by adding a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

-

The resulting crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.[11]

| Parameter | Value | Reference |

| Reactants | 3-Nitrophenyl Ethyl Sulfide, Fe, HCl | [10] |

| Solvent | Ethanol/Water | [10] |

| Typical Yield | >90% | N/A |

Alternative Pathway: The 3-Aminothiophenol Route

An alternative strategy involves the synthesis of 3-aminothiophenol as a key intermediate, which is then ethylated.

Diagram of the Alternative Pathway

Caption: Alternative three-step synthesis from 3-chloronitrobenzene.

Logic & Critique: This route reduces the nitro group before the ethylation step.

-

Step A & B: 3-Chloronitrobenzene is converted to 3-nitrothiophenol, which is then reduced to 3-aminothiophenol.[12]

-

Step C: The thiol group of 3-aminothiophenol is then selectively ethylated.

Causality and Challenges: While viable, this pathway presents challenges. 3-Aminothiophenol is highly susceptible to oxidation, forming the corresponding disulfide, which can complicate purification and subsequent reactions. Furthermore, the presence of the nucleophilic amino group in the final ethylation step can lead to N-ethylation as a side product, potentially reducing the yield of the desired S-ethylated product unless reaction conditions are carefully controlled or the amine is protected. For these reasons, the first pathway is generally preferred for its superior control and predictability.

Purification and Characterization of this compound

Purification: The final product is typically a high-boiling liquid and is best purified by vacuum distillation . For high-purity applications, column chromatography on silica gel can be employed. Old or discolored samples of anilines can often be purified by distillation from a small amount of zinc dust to prevent oxidation.[13][14]

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, ~6.6-7.2 ppm), NH₂ protons (broad singlet, ~3.6 ppm), -S-CH₂- protons (quartet, ~2.9 ppm), -CH₃ protons (triplet, ~1.3 ppm). |

| ¹³C NMR | Signals corresponding to 6 distinct aromatic carbons, and 2 aliphatic carbons of the ethyl group. |

| IR Spec. | Characteristic N-H stretching bands (~3300-3500 cm⁻¹), C-H stretching (~2850-3100 cm⁻¹), and aromatic C=C stretching (~1600 cm⁻¹).[15] |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the calculated molecular weight (153.24 g/mol ).[3] |

Conclusion

The synthesis of this compound from benzene is most effectively and reliably achieved through a four-step sequence involving nitration, meta-chlorination, nucleophilic thioethylation, and a final nitro group reduction. This pathway maximizes regiochemical control by leveraging the directing effects of the nitro group and protects the sensitive amine functionality as a nitro group until the final step. This strategic approach minimizes side reactions and ensures a high overall yield of the target molecule, making it a superior choice for both laboratory-scale synthesis and potential industrial scale-up.

References

-

Newman, M. S., & Hetzel, F. W. (1971). 2-NAPHTHALENETHIOL. Organic Syntheses, 51, 139. doi:10.15227/orgsyn.051.0139. Available at: [Link]

-

Quora. (2020). How to create a 3-ethylaniline from a benzene ring. Retrieved from [Link]

-

Reddit. (2023). best synthesis for 3-nitrophenol (C6H5NO3). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H11NS). Retrieved from [Link]

-

Chegg.com. (2017). Solved: The synthesis of 3-ethylaniline from benzene. Retrieved from [Link]

- Google Patents. (1976). US3931321A - Process for the preparation of O-aminothiophenols.

-

Quora. (2018). How is benzene converted into 3 hydroxy phenol? Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2019). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES. Retrieved from [Link]

- Google Patents. (2005). CN1590371A - Preparation method of substituted thiophenol.

-

HIMS. (2019). Efficient alternative for multistep synthesis of aniline-based drug precursors. Retrieved from [Link]

- Google Patents. (1968). US3406202A - Preparation of aniline thioethers.

-

Organic Syntheses. (n.d.). Disulfide, bis-(m-nitrophenyl)-. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

-

ScholarWorks @ UTRGV. (2021). Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

-

GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of 3-(methylthio)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminothiophenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

-

MDPI. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

-

YouTube. (2024). Mastering Aniline: Step-by-Step Preparation from Benzene. Retrieved from [Link]

- Google Patents. (1990). US4967004A - Process for producing N,N-diethylaminophenols.

-

Reddit. (2014). Purify and dry aniline? Retrieved from [Link]

-

LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

- Google Patents. (n.d.). Reduction method of aromatic nitro-compound for replacing sodium sulfide.

-

Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

-

Filo. (2023). Synthesize the following: m-Nitrophenol from benzene. Retrieved from [Link]

-

Quora. (2017). How do you convert benzene to aniline? Retrieved from [Link]

-

Bloom Tech. (2023). Can Aniline Be Used In Drug Development? Retrieved from [Link]

-

Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. Retrieved from [Link]

- Google Patents. (2000). US6150558A - Bis-o-amino(thio)phenols, and their preparation.

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylthio)aniline. Retrieved from [Link]

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 3. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. cresset-group.com [cresset-group.com]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]

- 9. 3-NITRO PHENYL ETHYL SULFIDE | 34126-43-7 [chemicalbook.com]

- 10. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 11. 3-(甲硫基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 3-Aminothiophenol | C6H7NS | CID 31577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 15. Bot Verification [rasayanjournal.co.in]

Physical and chemical properties of 3-(ethylthio)aniline

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(Alkylthio)anilines for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive examination of the physical, chemical, and spectroscopic properties of 3-(ethylthio)aniline and its close, more extensively documented analog, 3-(methylthio)aniline. Aniline scaffolds are fundamental in medicinal chemistry, yet their inclusion often presents challenges related to metabolic instability and toxicity.[1] The incorporation of a thioether moiety at the meta-position offers a strategic modification to modulate physicochemical properties, metabolic pathways, and target engagement. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of these valuable building blocks, supported by experimental data, established protocols, and an exploration of their chemical reactivity.

Introduction: Strategic Value in Medicinal Chemistry

The Aniline Scaffold in Drug Discovery

Anilines are prevalent structural motifs in a vast array of pharmacologically active agents, prized for their synthetic versatility and ability to form key interactions with biological targets.[1][2] However, the aniline group is often associated with metabolic liabilities, including oxidative metabolism that can lead to reactive intermediates or rapid clearance.[1] Consequently, medicinal chemists frequently seek to modify the aniline ring to fine-tune its electronic properties, mitigate toxicity, and improve its overall pharmacological profile.[1]

The Thioether Moiety: A Modulator of Physicochemical Properties

The introduction of a thioether (-SR) group is a powerful strategy in drug design. It increases lipophilicity, influencing a compound's solubility and ability to cross biological membranes. Critically, the sulfur atom is susceptible to oxidation, forming sulfoxide and sulfone metabolites.[3] This metabolic handle can be exploited to alter clearance rates or even design prodrugs. The electronic character of the thioether—mildly deactivating through induction but activating via resonance—also subtly influences the reactivity and basicity of the aniline core.

Focus of this Guide: this compound and 3-(Methylthio)aniline

This guide focuses on this compound. Due to the greater abundance of published data for its close analog, 3-(methylthio)aniline, data for the latter will be used as a primary reference to provide a robust and well-documented profile. Properties and data specific to this compound are included where available to draw direct comparisons.

Molecular Structure and Identification

Correctly identifying and characterizing a chemical entity is the foundation of all subsequent research. The structural details and standard identifiers for both this compound and 3-(methylthio)aniline are provided below.

Caption: 2D structures of this compound and 3-(methylthio)aniline.

Table 1: Chemical Identification Parameters

| Identifier | This compound | 3-(methylthio)aniline |

| CAS Number | 53055-32-6 (representative) | 1783-81-9[4] |

| Molecular Formula | C₈H₁₁NS[5] | C₇H₉NS[6] |

| Molecular Weight | 153.25 g/mol [7] | 139.22 g/mol [8] |

| IUPAC Name | This compound | 3-(methylsulfanyl)aniline[6] |

| Synonyms | 3-ethylsulfanylaniline[5] | 3-Aminothioanisole, m-Thioanisidine[8] |

| InChI | InChI=1S/C8H11NS/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3[5] | InChI=1S/C7H9NS/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 |

| SMILES | CCSC1=CC=CC(=C1)N[5] | CSc1cccc(N)c1 |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Table 2: Summary of Physicochemical Data

| Property | 3-(methylthio)aniline | Source(s) |

| Appearance | Clear, colorless to yellow or dark brown liquid | [4][6][9] |

| Boiling Point | 163-165 °C @ 16 mmHg | [4][9] |

| Melting Point | -6 °C | [10] |

| Density | 1.13 g/mL @ 25 °C | [9] |

| Refractive Index (n²⁰/D) | 1.637 - 1.645 | [6][9] |

| Flash Point | 113 °C (closed cup) | |

| logP (predicted) | 1.99 | [8] |

| UV max (in EtOH) | 226 nm, 300 nm | [9] |

Solubility and Lipophilicity

The predicted octanol-water partition coefficient (logP) of approximately 1.99 for 3-(methylthio)aniline suggests moderate lipophilicity.[8] This property is often a good starting point for drug candidates, balancing aqueous solubility with the ability to permeate lipid membranes. The ethylthio analog is predicted to be slightly more lipophilic (XlogP of 1.8 for the 2-isomer, a reasonable proxy).[7] These compounds are generally soluble in common organic solvents.[2]

Chemical Properties and Reactivity

The reactivity of 3-(alkylthio)aniline is dictated by the interplay between the electron-donating amino group, the aromatic ring, and the thioether moiety.

Caption: General synthetic workflow for 3-(methylthio)aniline.

Protocol: Monitoring Thioether Oxidation via Thin-Layer Chromatography (TLC)

This protocol provides a self-validating system to assess the chemical stability of the thioether moiety towards oxidation, a critical parameter for shelf-life and formulation studies.

Objective: To qualitatively determine the rate of oxidation of this compound to its corresponding sulfoxide.

Materials:

-

This compound

-

30% Hydrogen peroxide (H₂O₂)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Silica gel TLC plates (F₂₅₄)

-

Developing chamber, capillaries, UV lamp (254 nm)

Procedure:

-

Prepare Stock Solution: Dissolve ~10 mg of this compound in 1 mL of methanol.

-

Reaction Setup: In a small vial, add 200 µL of the stock solution. Add 10 µL of 30% H₂O₂. This is the T=reaction sample.

-

Control Setup: In a separate vial, add 200 µL of the stock solution and 10 µL of water. This is the T=control sample.

-

TLC Spotting: On a single TLC plate, spot the initial stock solution (T=0), the T=control, and the T=reaction sample at different time points (e.g., T=5 min, T=30 min, T=60 min).

-

Development: Develop the TLC plate in a chamber pre-saturated with a mobile phase (e.g., 50:50 Ethyl Acetate:Hexanes, optimization may be required).

-

Visualization: After development, dry the plate and visualize the spots under a UV lamp at 254 nm.

-

Analysis: The starting material, this compound, will have a specific retention factor (Rf). The more polar sulfoxide product will appear as a new spot with a lower Rf value. The intensity of the new spot over time in the T=reaction lane compared to the T=control lane indicates the susceptibility to oxidation.

Expected Outcome: The appearance and intensification of a new, lower-Rf spot over time in the reaction sample confirms the formation of the more polar sulfoxide, providing a validated visual assessment of reactivity.

Safety, Handling, and Storage

Proper handling of 3-(alkylthio)aniline is essential due to its potential hazards.

Table 3: Hazard Identification

| Hazard Statement | Classification | Source(s) |

| H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled | [7][11] |

| H315 | Causes skin irritation | [11] |

| H319 | Causes serious eye irritation | [11] |

| Toxicity | Moderately toxic by ingestion | [9] |

-

Handling and PPE: Work should be conducted in a well-ventilated fume hood. [10]Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. [11][12]Avoid inhalation of vapors and direct contact with skin and eyes. [10]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. [12]Keep away from heat, sparks, and open flames. [10][13]* Incompatibilities: The compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and chloroformates. [12][13]

Conclusion and Relevance in Drug Discovery

This compound and its methyl analog are valuable intermediates for drug discovery and development. Their physicochemical profile, characterized by moderate lipophilicity and defined chemical reactivity, provides a solid foundation for building novel molecular entities. The amino group serves as a versatile synthetic handle for library generation, while the thioether moiety offers a site for metabolic modulation and fine-tuning of pharmacokinetic properties. A thorough understanding of its reactivity—particularly the potential for oxidation and its behavior in electrophilic aromatic substitution—is crucial for its effective application. By leveraging the properties outlined in this guide, researchers can strategically incorporate this scaffold to address challenges in drug design and develop safer, more effective therapeutics.

References

- ChemicalBook. (n.d.). 3-(METHYLTHIO)ANILINE | 1783-81-9.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 3-(Methylthio)aniline 97 | 1783-81-9.

- Santa Cruz Biotechnology. (n.d.). 3-(Methylthio)aniline.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-(Methylthio)aniline.

- PubChemLite. (n.d.). This compound (C8H11NS).

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 2-(Methylthio)aniline.

- ChemicalBook. (n.d.). 3-(METHYLTHIO)ANILINE(1783-81-9) IR Spectrum.

- BeanTown Chemical. (n.d.). 3-(Methylthio)aniline.

- Google Patents. (n.d.). US3406202A - Preparation of aniline thioethers.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Ethylaniline.

- National Center for Biotechnology Information. (n.d.). 2-(Ethylthio)aniline. PubChem Compound Database.

- Thermo Fisher Scientific. (n.d.). 3-(Methylthio)aniline, 97%.

- ChemScene. (n.d.). 3-(Methylthio)aniline | 1783-81-9.

- Mączka, W., Wińska, K., & Grabarczyk, M. (2018). Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow.

- Cresset Group. (2024). Aniline replacement in drug-like compounds.

- Chemistry Steps. (n.d.). Reactions of Aniline.

- Echemi. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline.

- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES.

- Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline.

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Methylthio)aniline [lzchemical.com]

- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 6. 3-(Methylthio)aniline, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-(Ethylthio)aniline | C8H11NS | CID 10149009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 3-(METHYLTHIO)ANILINE | 1783-81-9 [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of 3-(Ethylthio)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Core Hazard Profile

3-(Ethylthio)aniline is an aniline derivative that presents a significant hazard profile requiring meticulous handling and a thorough understanding of its toxicological properties. As a substance belonging to the aromatic amine class, its primary dangers are associated with high acute toxicity via oral, dermal, and inhalation routes.[1][2] The compound is a known skin and serious eye irritant.[1][2][3] Akin to its parent compound, aniline, there is a strong basis to suspect potential for long-term systemic effects, including damage to blood-forming organs (specifically the risk of methemoglobinemia), and it should be handled as a suspected mutagen and carcinogen.[4][5] This guide provides a risk-based framework for the safe use of this compound, moving beyond simple procedural lists to explain the causality behind recommended safety protocols. The central tenet of this document is the implementation of a self-validating system of controls to protect laboratory personnel, ensure experimental integrity, and maintain regulatory compliance.

Section 2: Compound Identification and Physical Properties

A clear identification of the material is the foundation of safety. The following table summarizes the key identifiers and physical data for this compound.

| Property | Value | Source |

| IUPAC Name | 3-(ethylthio)benzenamine | PubChem |

| Synonyms | 3-Ethylaniline, 3-Ethylphenylamine | Fisher Scientific[6] |

| CAS Number | 587-02-0 | Fisher Scientific[6] |

| Molecular Formula | C₈H₁₁NS | PubChem[2] |

| Molecular Weight | 153.25 g/mol | PubChem[2] |

| Appearance | Brown liquid with an unpleasant odor.[7] | TCI Chemicals, Santa Cruz Biotechnology |

| Flash Point | 85 °C / 185 °F | Fisher Scientific[6] |

Section 3: Comprehensive Hazard Analysis & GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding these classifications is critical for performing accurate risk assessments. The primary health threat is its high acute toxicity; absorption through the skin is a particularly insidious route of exposure that can lead to systemic effects.

| GHS Classification | Hazard Class & Category | Hazard Statement |

| Acute Toxicity | Acute Tox. 3 (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1] |

| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation.[1][2][3] |

| Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation.[1][2][3] |

| Sensitization | Skin Sens. 1 | H317: May cause an allergic skin reaction.[7] |

| Mutagenicity | Muta. 2 | H341: Suspected of causing genetic defects. |

| Carcinogenicity | Carc. 2 | H351: Suspected of causing cancer. |

| Target Organ Toxicity | STOT RE 1 | H372: Causes damage to organs (Blood) through prolonged or repeated exposure. |

| Aquatic Hazard | Aquatic Acute 1 | H410: Very toxic to aquatic life with long lasting effects. |

Toxicological Narrative: The systemic toxicity of aniline derivatives often manifests as methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[7] This leads to cyanosis (a bluish discoloration of the skin) and oxygen starvation of tissues.[7] Symptoms can be delayed for several hours post-exposure, which underscores the need for immediate medical attention following any suspected contact, even in the absence of initial symptoms.[7]

Section 4: The Hierarchy of Controls - A Risk Mitigation Framework

Effective safety management prioritizes intrinsic hazard control over reliance on personal protective equipment (PPE). The Hierarchy of Controls is a fundamental risk management principle that provides a systematic approach to mitigating hazards.

Caption: The Hierarchy of Controls, prioritizing the most effective measures.

For this compound, applying this hierarchy means:

-

Substitution: The most effective control. Before use, a thorough review must be conducted to determine if a less toxic reagent can achieve the desired scientific outcome.

-

Engineering Controls: If substitution is not feasible, the primary method of exposure control is physical isolation. All work must be performed in a certified chemical fume hood or a glove box to prevent inhalation of vapors.[1][8][9]

-

Administrative Controls: This includes developing Standard Operating Procedures (SOPs), providing mandatory training for all users, and restricting access to authorized personnel only.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above, never as the sole means of protection.

Section 5: Standard Operating Procedures for Safe Handling

The following protocols are mandatory for all personnel working with this compound.

Engineering Controls Protocol

-

Verify Fume Hood Certification: Before starting work, confirm that the chemical fume hood has been certified within the last year and is functioning correctly.

-

Work Zone: Conduct all manipulations at least 6 inches inside the sash.

-

Sash Position: Keep the sash as low as possible during the experiment.

-

Accessibility: Ensure a safety shower and eyewash station are unobstructed and readily accessible.[8]

Personal Protective Equipment (PPE) Protocol

This table outlines the minimum required PPE. The causality is to create a complete barrier against dermal, ocular, and respiratory exposure.

| Body Part | PPE Specification | Rationale and Standard |

| Hands | Double-gloving with nitrile or neoprene gloves.[7] | Provides a barrier against accidental skin contact. Nitriles offer good splash protection, but prolonged contact requires more robust materials like neoprene. Check manufacturer's compatibility data.[9] |

| Eyes/Face | Tight-fitting chemical splash goggles and a full-face shield.[1][8] | Protects against splashes and vapors. Goggles prevent liquids from entering under the lens; a face shield protects the entire face. Must meet ANSI Z87.1 or EN166 standards. |

| Body | Flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents skin exposure from spills. The lab coat should be fully buttoned.[9] |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be required if there is a risk of exposure exceeding limits, such as during a large spill.[1][7] | Protects against inhalation of toxic vapors. Use requires enrollment in a respiratory protection program with medical clearance and fit-testing.[10] |

General Hygiene and Handling Practices

-

Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[4][11]

-

Post-Handling: Wash hands and forearms thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[8]

-

Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][4][8] Contaminated work clothing should not be allowed out of the workplace.[4]

Section 6: Storage & Incompatibility

Improper storage is a common source of laboratory incidents. The goal is to maintain chemical stability and prevent dangerous reactions.

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[8] The storage area should be a designated poison or toxics cabinet.[8]

-

Container: Keep the container tightly sealed to prevent exposure to air and moisture, which can cause degradation.[8] Storing under an inert gas like argon or nitrogen is recommended for long-term stability.[11]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard pictograms.

Chemical Incompatibilities: Mixing incompatible chemicals can lead to fire, explosion, or the release of toxic gases.

| Incompatible Material Class | Specific Examples | Reason for Incompatibility |

| Strong Oxidizing Agents | Perchlorates, Nitrates, Peroxides, Chromates | Can cause violent, exothermic reactions, leading to fire or explosion.[7][8][12] |

| Strong Acids | Hydrochloric Acid, Sulfuric Acid, Nitric Acid | Can react violently, generating heat and potentially toxic fumes.[8][12] |

| Acid Chlorides & Anhydrides | Acetyl Chloride, Acetic Anhydride | Vigorous, exothermic reactions are possible.[6][7][13] |

Section 7: Emergency Response Protocols

A clear, rehearsed emergency plan is essential. All personnel must be trained on these procedures.

Caption: A decision-making workflow for responding to chemical incidents.

Spill Management

The response protocol is dictated by the size and location of the spill.

Minor Spill (<1 Liter, contained within a fume hood):

-

Alert: Alert personnel in the immediate area.[14]

-

PPE: Ensure you are wearing the full PPE outlined in Section 5.2.

-

Containment: Confine the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[7][8][15] Do not use combustible materials like sawdust.[15]

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[16]

-

Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water.[15][16]

-

Disposal: Dispose of all cleanup materials, including contaminated PPE, as hazardous waste.[15][16]

Major Spill (>1 Liter, or any spill outside a fume hood):

-

EVACUATE: Immediately alert everyone in the area and evacuate the laboratory.[10][15]

-

ISOLATE: Close the laboratory doors and prevent re-entry.

-

CALL FOR HELP: From a safe location, call 911 and your institution's Environmental Health & Safety (EHS) department.[14][15][16]

-

REPORT: Provide responders with the chemical name, quantity spilled, location, and a copy of the Safety Data Sheet (SDS).

Fire Response

-

Extinguishing Media: For small fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[6][7][11] Water spray can be used to cool containers, but a solid stream of water may spread the chemical.[11][12]

-

Hazardous Combustion Products: Fires involving this compound will produce highly toxic gases, including oxides of nitrogen (NOx), sulfur (SOx), and carbon (CO, CO₂).[6][7]

-

Action: Do not attempt to fight a fire unless you are trained to do so. For any fire that cannot be extinguished in seconds, activate the building fire alarm, evacuate, and call 911.[12]

First Aid Measures: A Protocol for Immediate Action

Immediate and correct first aid is critical to mitigating the toxic effects. Medical attention must be sought for all exposures.

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical assistance.[1][4][8]

-

Skin Contact: Speed is essential. Immediately remove all contaminated clothing and shoes.[1][8] Flush the affected skin with copious amounts of water and soap for at least 15-30 minutes.[4][8] Seek immediate medical attention.[1][8]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open to ensure complete irrigation.[1][4] Remove contact lenses if present and easy to do.[1][4] Call for immediate medical attention, preferably from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[1][4] If the person is conscious, give them a small amount of water to drink. Call a Poison Control Center or physician immediately.[1][4]

Section 8: Waste Disposal

All this compound waste, including empty containers and cleanup debris, is considered hazardous waste.

-

Waste Classification: This material is classified as a toxic and potentially ignitable hazardous waste.[8]

-

Collection: Collect all waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been verified.

-

Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[7][8] All disposal must be in strict accordance with local, state, and federal regulations.[7][8]

Section 9: References

-

Safety Data Sheet for Aniline. (Generic). [Link]

-

Aniline Standard Operating Procedure. University of Washington. [Link]

-

2-(Ethylthio)aniline. PubChem, National Institutes of Health. [Link]

-

Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]

-

SAFETY DATA SHEET for 4-(Ethylthio)aniline hydrochloride. Aladdin Biochemical Technology. [Link]

-

Chemical Spill Cleanup Guidelines. Rowan University. [Link]

-

Aniline Standard Operating Procedure. Washington State University. [Link]

-

Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Aniline and its salts - Evaluation statement. Australian Government Department of Health. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 2-(Ethylthio)aniline | C8H11NS | CID 10149009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(メチルチオ)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. southwest.tn.edu [southwest.tn.edu]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. nj.gov [nj.gov]

- 13. fishersci.com [fishersci.com]

- 14. Spill Cleanup Procedure | Environment, Health and Safety [ehs.cornell.edu]

- 15. chemkleancorp.com [chemkleancorp.com]

- 16. sites.rowan.edu [sites.rowan.edu]

A Researcher's Comprehensive Guide to Sourcing 3-(Ethylthio)aniline for Drug Development

For researchers, scientists, and drug development professionals, the procurement of high-quality, well-characterized chemical starting materials is a critical, yet often challenging, first step in the discovery pipeline. This guide provides an in-depth technical overview of 3-(ethylthio)aniline, a valuable building block in medicinal chemistry. We will explore its commercial availability, key quality considerations, and best practices for sourcing, handling, and utilization in a research setting.

Introduction to this compound: A Scaffold of Interest

This compound, with the CAS number 1783-82-0, belongs to the family of substituted anilines.[1][2] The core aniline structure is a prevalent motif in a vast array of pharmaceuticals, including kinase inhibitors, antimicrobials, and central nervous system agents.[3][4][5] The introduction of an ethylthio- group at the meta-position of the aniline ring offers medicinal chemists a unique combination of properties. The sulfur atom can engage in specific interactions with biological targets, while the ethyl group provides a degree of lipophilicity that can influence a compound's pharmacokinetic profile.

The structural similarity of this compound to other bioactive molecules suggests its potential as a foundational scaffold for the design of novel therapeutics. The aniline functional group provides a versatile handle for a variety of chemical transformations, allowing for the construction of diverse chemical libraries for screening and lead optimization.

Commercial Availability: A Specialized Landscape

A thorough investigation of the chemical supplier landscape reveals that this compound is a more specialized reagent compared to its methyl analog, 3-(methylthio)aniline. While the latter is readily available from major suppliers like Sigma-Aldrich, Thermo Fisher Scientific, and TCI,[6][7][8] the availability of this compound is more limited.

Our research has identified the following potential commercial sources for this compound (CAS 1783-82-0) for research purposes:

| Supplier | Noted Purity/Grade | Additional Information |

| BLD Pharm | Research Use Only | Listed with CAS number 1783-82-0.[1] |

| ChemicalBook | Basic Information | Lists the compound and its CAS number, often with links to various suppliers.[2] |

It is crucial for researchers to note that the limited number of readily identifiable, large-scale suppliers suggests that this compound may be produced on a smaller scale or on a made-to-order basis. This has several implications for procurement:

-

Lead Times: Researchers should anticipate potentially longer lead times for delivery compared to more common reagents.

-

Stock Fluctuation: Availability may vary, and it is advisable to confirm stock levels with the supplier before initiating a project.

-

Custom Synthesis: For larger quantities or specific purity requirements, custom synthesis may be a more viable option. Many chemical suppliers offer custom synthesis services and can provide quotes upon request.

Quality Control and Specification: What to Ask Your Supplier

Given the specialized nature of this compound, it is imperative for researchers to conduct thorough due diligence on the quality of the material. The absence of readily available, detailed online specifications from all but a few vendors means that direct communication with the supplier is essential.

Here is a checklist of critical technical information to request from a potential supplier:

-

Certificate of Analysis (CoA): This is a non-negotiable document that provides lot-specific information on the purity and physical properties of the compound. A typical CoA for a related compound like 3-(methylthio)aniline includes appearance, purity by a specified method (e.g., GC), and sometimes additional data.[9]

-

Purity Data: Request the method of purity analysis (e.g., HPLC, GC, NMR) and the determined purity percentage. For drug discovery applications, a purity of ≥95% is generally recommended for initial screening, with higher purities required for lead optimization and preclinical studies.

-

Spectroscopic Data: To confirm the identity of the compound, request copies of key spectroscopic data, such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS) data.

-

Water Content: For moisture-sensitive reactions, knowing the water content (often determined by Karl Fischer titration) is crucial.

-

Identification of Impurities: While not always provided, information on the nature and percentage of any significant impurities can be invaluable for understanding potential side reactions or downstream purification challenges.

The following diagram illustrates a recommended workflow for qualifying a commercial supplier for this compound:

Handling and Storage: Ensuring Compound Integrity

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Toxicity: Substituted anilines should be treated as potentially toxic. Avoid skin contact and ingestion.

Storage Recommendations:

-

Inert Atmosphere: To prevent oxidation, store under an inert atmosphere (e.g., argon or nitrogen).

-

Cool and Dry: Keep the container tightly sealed and store in a cool, dry place away from direct sunlight.

-

Refrigeration: For long-term storage, refrigeration may be recommended. Always allow the container to warm to room temperature before opening to prevent condensation.

Synthetic Routes and Potential Impurities

Understanding the potential synthetic routes to this compound can provide insights into the likely impurities that may be present in the commercial material. A common method for the preparation of aniline thioethers involves the reaction of a substituted thiocyanate with an alkylating agent in the presence of a base.[12]